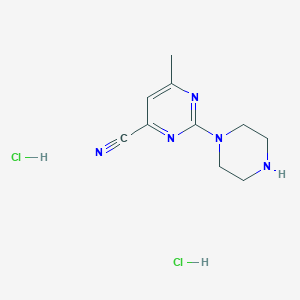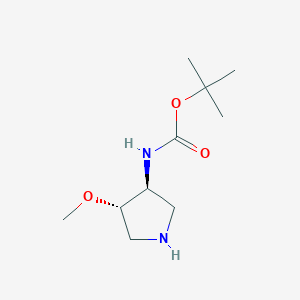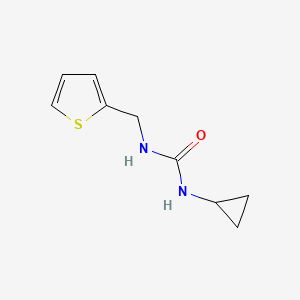
2-(6-氯-1H-吲哚-1-基)乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-chloro-1H-indol-1-yl)ethanamine is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a chlorine atom at the 6th position of the indole ring and an ethanamine group attached to the nitrogen atom of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
科学研究应用
2-(6-chloro-1H-indol-1-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
It’s known that indole derivatives, which include 2-(6-chloro-1h-indol-1-yl)ethanamine, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that 2-(6-chloro-1H-indol-1-yl)ethanamine may also interact with multiple targets.
Mode of Action
Indole derivatives are known to possess various biological activities, suggesting that 2-(6-chloro-1h-indol-1-yl)ethanamine may interact with its targets to induce a range of biological effects .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 2-(6-chloro-1H-indol-1-yl)ethanamine may influence a variety of biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that 2-(6-chloro-1h-indol-1-yl)ethanamine could have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2-(6-chloro-1H-indol-1-yl)ethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidase enzymes, which are responsible for the breakdown of monoamines. The interaction with these enzymes can lead to the inhibition of their activity, thereby affecting the levels of monoamines in the body. Additionally, 2-(6-chloro-1H-indol-1-yl)ethanamine has been found to bind to certain receptors, such as serotonin receptors, influencing neurotransmission and other cellular processes .
Cellular Effects
The effects of 2-(6-chloro-1H-indol-1-yl)ethanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, 2-(6-chloro-1H-indol-1-yl)ethanamine can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(6-chloro-1H-indol-1-yl)ethanamine involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as receptors and enzymes. For example, it binds to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, 2-(6-chloro-1H-indol-1-yl)ethanamine can inhibit the activity of monoamine oxidase enzymes, resulting in increased levels of monoamines. These interactions ultimately lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-chloro-1H-indol-1-yl)ethanamine have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 2-(6-chloro-1H-indol-1-yl)ethanamine can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .
Dosage Effects in Animal Models
The effects of 2-(6-chloro-1H-indol-1-yl)ethanamine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of 2-(6-chloro-1H-indol-1-yl)ethanamine can result in toxic effects, such as liver damage and neurotoxicity, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2-(6-chloro-1H-indol-1-yl)ethanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily by monoamine oxidase enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux within the cell, affecting the levels of key metabolites and the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-(6-chloro-1H-indol-1-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by monoamine transporters, which facilitate its uptake into cells. Once inside the cell, 2-(6-chloro-1H-indol-1-yl)ethanamine can bind to various proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(6-chloro-1H-indol-1-yl)ethanamine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-(6-chloro-1H-indol-1-yl)ethanamine has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production. These localization patterns are essential for understanding the precise mechanisms of action of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)ethanamine typically involves the chlorination of indole followed by the introduction of the ethanamine group. One common method is the reaction of 6-chloroindole with ethylene diamine under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-(6-chloro-1H-indol-1-yl)ethanamine may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process .
化学反应分析
Types of Reactions
2-(6-chloro-1H-indol-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2-(1H-indol-1-yl)ethanamine: Lacks the chlorine atom at the 6th position.
2-(5-chloro-1H-indol-1-yl)ethanamine: Chlorine atom at the 5th position instead of the 6th.
2-(6-methoxy-1H-indol-1-yl)ethanamine: Methoxy group instead of chlorine at the 6th position.
Uniqueness
2-(6-chloro-1H-indol-1-yl)ethanamine is unique due to the presence of the chlorine atom at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research and therapeutic applications .
属性
IUPAC Name |
2-(6-chloroindol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-9-2-1-8-3-5-13(6-4-12)10(8)7-9/h1-3,5,7H,4,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGVQTXCDLSIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2591626.png)
![5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2591630.png)
![3-Amino-2-(4-fluorophenyl)pyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2591632.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide](/img/structure/B2591633.png)

![(3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid](/img/structure/B2591638.png)

![1-(4-fluorophenyl)-N-(2-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2591641.png)
![N-(1-cyano-2,2-dimethylpropyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2591642.png)
![8'-chloro-N-(4-methoxy-2-methylphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2591643.png)
![1-[4-[(2,5-Difluorophenyl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2591644.png)
![2-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2591645.png)

